3-Acetamido-4-chlorobenzoic acid

Physicochemical profiling pKa Benzoic acid derivatives

3-Acetamido-4-chlorobenzoic acid (CAS 101870-46-6; IUPAC: 3-acetamido-4-chlorobenzoic acid) is a disubstituted benzoic acid derivative with molecular formula C₉H₈ClNO₃ and molecular weight 213.62 g/mol. It features an electron-withdrawing chlorine atom at the 4-position and an acetamido (-NHCOCH₃) group at the 3-position, conferring a predicted pKa of 3.76 ± 0.10 and a melting point of 263–264 °C.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62
CAS No. 101870-46-6
Cat. No. B2594197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-4-chlorobenzoic acid
CAS101870-46-6
Molecular FormulaC9H8ClNO3
Molecular Weight213.62
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl
InChIInChI=1S/C9H8ClNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
InChIKeyHFYNMUOIGHFOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamido-4-chlorobenzoic Acid (CAS 101870-46-6): Core Physicochemical Identity and Procurement Baseline


3-Acetamido-4-chlorobenzoic acid (CAS 101870-46-6; IUPAC: 3-acetamido-4-chlorobenzoic acid) is a disubstituted benzoic acid derivative with molecular formula C₉H₈ClNO₃ and molecular weight 213.62 g/mol . It features an electron-withdrawing chlorine atom at the 4-position and an acetamido (-NHCOCH₃) group at the 3-position, conferring a predicted pKa of 3.76 ± 0.10 and a melting point of 263–264 °C . The compound is primarily sourced as a research intermediate, with commercially available standard purity of ≥98% and batch-specific QC documentation (NMR, HPLC, GC) from major suppliers . This specific substitution pattern, defined by the ortho relationship of the acetamido and chloro groups relative to the carboxylic acid, creates a unique electronic and steric environment distinct from its regioisomers and non-chlorinated analogues, with direct implications for downstream reactivity and biological target engagement.

3-Acetamido-4-chlorobenzoic Acid: Why Regioisomeric and Non-Halogenated Analogs Are Not Drop-In Replacements


Substituting 3-acetamido-4-chlorobenzoic acid with its 4-acetamido-3-chloro regioisomer (CAS 74114-62-8), the non-chlorinated 3-acetamidobenzoic acid (CAS 587-48-4), or the 3-acetamido-4-methyl analogue (CAS 6946-14-1) introduces distinct changes in electronic distribution, acidity, and steric profile that propagate into differential synthetic and biological outcomes [1]. The 4-chloro substituent in the target compound exerts both inductive (-I) and resonance (+M) effects that influence the carboxylic acid pKa and the electron density of the aromatic ring, thereby modulating nucleophilic aromatic substitution reactivity and hydrogen-bonding capacity at the acetamido moiety . In a documented medicinal chemistry context, the target compound serves as the specific precursor to 2- and 6-nitro-3-acetamido-4-chlorobenzoic acids—key intermediates for a potent hydroxyanthranilic acid oxygenase inhibitor—a transformation that depends precisely on the chloro substitution pattern to direct nitration regiochemistry [2]. Generic substitution with a non-halogenated or regioisomeric alternative would fundamentally alter or abolish this synthetic pathway, risking failure in multistep syntheses where positional and electronic fidelity are non-negotiable.

3-Acetamido-4-chlorobenzoic Acid: Comparator-Referenced Quantitative Differentiation Data


Predicted pKa Shift Relative to Non-Chlorinated and Methyl Analogues Modulates Ionization-Dependent Properties

The predicted pKa of 3-acetamido-4-chlorobenzoic acid is 3.76 ± 0.10, reflecting the electron-withdrawing effect of the 4-chloro substituent . For comparison, the non-halogenated 3-acetamidobenzoic acid (CAS 587-48-4) lacks the chlorine-induced inductive withdrawal and is expected to exhibit a higher pKa, consistent with the well-established trend that para-halogen substitution lowers the pKa of benzoic acids by approximately 0.3–0.5 log units relative to the unsubstituted parent [1]. The 4-methyl analogue 3-acetamido-4-methylbenzoic acid (CAS 6946-14-1) bears an electron-donating methyl group, which further raises the pKa relative to the target compound. This quantified pKa difference directly impacts the compound's ionization state at physiological and preparative pH values, influencing solubility, partitioning in two-phase solvent systems, and counter-current chromatographic separation behavior [2].

Physicochemical profiling pKa Benzoic acid derivatives

Antimicrobial Biofilm Inhibition IC₅₀ Provides a Quantifiable Activity Benchmark Against an In-Class Analogue

In a whole-cell phenotypic screen against Enterococcus faecalis biofilm formation, 3-acetamido-4-chlorobenzoic acid exhibited an IC₅₀ of 2.39 × 10³ nM (2.39 μM) as recorded in the BindingDB entry BDBM50497204 (ChEMBL ID CHEMBL3115986), assayed by crystal violet staining after 20 hours [1]. While a direct head-to-head comparison under identical conditions for the closest analogues is not available, the 4-acetamido-3-chloro regioisomer (CAS 74114-62-8) is reported in the same database with a distinct activity profile, supporting that the position of the acetamido group relative to the chlorine substituent yields measurably different biological outcomes [2]. The target compound's specific substitution pattern is thus linked to a quantifiable, albeit moderate, anti-biofilm phenotype that provides a procurement-relevant activity benchmark absent for the methyl or non-halogenated analogues.

Antimicrobial Biofilm inhibition Structure-activity relationship

Exclusive Synthetic Entry Point to 2- and 6-Nitro-3-Acetamido-4-Chlorobenzoic Acid Pharmacological Probes

3-Acetamido-4-chlorobenzoic acid is the documented precursor for the synthesis of 2- and 6-nitro-3-acetamido-4-chlorobenzoic acids, which are critical intermediates en route to a potent hydroxyanthranilic acid oxygenase inhibitor investigated at the NIH [1]. The nitration of the target compound directs nitro groups exclusively to the 2- and 6-positions because the 4-chloro substituent and the 3-acetamido group jointly control the aromatic ring's electron density and steric accessibility [2]. Attempts to use the 4-acetamido-3-chloro regioisomer or non-chlorinated 3-acetamidobenzoic acid would alter the nitration outcome, yielding different regioisomers or decomposition products, thereby failing to deliver the specific nitro-precursors required for the pharmacological probe [3]. This exclusive synthetic role is not shared by any alternative mono-acetamido-chlorobenzoic acid isomer or non-halogenated analogue, making the target compound irreplaceable for this established inhibitor development program.

Nitration regiochemistry Hydroxyanthranilic acid oxygenase inhibitor Precursor specificity

Commercial Purity Benchmarking: Target Compound at 98% vs. Regioisomer Typically at 95%

Across multiple catalog suppliers, 3-acetamido-4-chlorobenzoic acid is consistently offered at a standard purity of 98%, with batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the regioisomeric 4-acetamido-3-chlorobenzoic acid (CAS 74114-62-8) is typically listed at 95% purity by the same suppliers, reflecting a lower baseline specification . While both purities may suffice for early-stage screening, the 3% absolute purity difference corresponds to a 2.5-fold reduction in maximum possible isomeric or process-related impurities (2% vs. 5%), which is significant for sensitive applications such as crystallography, calorimetry, or in vivo studies where impurity-driven artifacts can confound data interpretation. This documented purity differential provides an objective, procurement-actionable criterion for compound selection when both regioisomers are commercially available.

Chemical purity Quality control Procurement specification

3-Acetamido-4-chlorobenzoic Acid: Evidence-Backed Procurement-Relevant Application Scenarios


Synthesis of 2-/6-Nitro-3-Acetamido-4-Chlorobenzoic Acid Intermediates for Hydroxyanthranilic Acid Oxygenase Inhibitor Research

The target compound is the exclusive documented precursor for the nitration and subsequent pH-zone-refining CCC separation of 2- and 6-nitro-3-acetamido-4-chlorobenzoic acids, which are key intermediates in the development of a potent hydroxyanthranilic acid oxygenase (3HAO) inhibitor [1]. Any research group intending to replicate, modify, or extend this NIH-established synthetic pathway must source this specific regioisomer, as the 4-chloro-3-acetamido substitution pattern uniquely directs nitration to the desired 2- and 6-positions. Procuring the 4-acetamido-3-chloro regioisomer or a non-chlorinated analogue will result in divergent nitration products and synthetic failure.

Antimicrobial Biofilm Screening Libraries: Regioisomer-Specific Biological Activity Profiling

With an experimentally determined IC₅₀ of 2.39 μM against Enterococcus faecalis biofilm formation [1], 3-acetamido-4-chlorobenzoic acid provides a quantifiable activity anchor for structure-activity relationship (SAR) studies targeting Gram-positive biofilm inhibition. The distinct activity profile of the 4-acetamido-3-chloro isomer, recorded in the same database, underscores that bioactivity is sensitive to acetamido/chloro regiochemistry [2]. Procurement of the specific target isomer ensures SAR data interpretability and reproducibility across screening campaigns.

Physicochemical Parameter-Driven Chromatographic Method Development and Ionization-State Optimization

The predicted pKa of 3.76 ± 0.10, which is measurably lower than that of non-chlorinated and methyl-substituted analogues, makes this compound the preferred choice for developing pH-zone-refining counter-current chromatography (CCC) protocols that exploit differential ionization [1]. This property was directly exploited in the multigram CCC separation of its nitro-derivatives [2]. Laboratories establishing preparative-scale purification workflows for weakly acidic intermediates benefit from the compound's predictable and documented ionization behavior.

High-Purity Intermediate Sourcing for Crystallography and Further Derivatization

The consistent commercial availability at 98% purity with full QC documentation (NMR, HPLC, GC) [1] positions 3-acetamido-4-chlorobenzoic acid as the superior procurement choice over its 95% pure regioisomer for applications requiring minimal impurity interference, such as single-crystal X-ray diffraction, differential scanning calorimetry (DSC), or multi-step derivatization where cumulative impurity amplification must be controlled. The 2.5-fold reduction in maximum impurity content relative to the regioisomer provides a clear, spec-driven procurement advantage.

Quote Request

Request a Quote for 3-Acetamido-4-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.